3-{[(2-acetylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-{[(2-acetylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, commonly known as Cefoxitin, is a semi-synthetic antibiotic that belongs to the cephamycin group of antibiotics. It is used to treat bacterial infections such as respiratory tract infections, skin infections, urinary tract infections, and intra-abdominal infections. Cefoxitin is a broad-spectrum antibiotic that is effective against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
Cefoxitin works by inhibiting the synthesis of the bacterial cell wall. It does this by binding to and inhibiting the activity of the enzymes involved in the synthesis of the cell wall. This leads to the lysis of the bacterial cell and ultimately bacterial death.
Biochemical and Physiological Effects:
Cefoxitin has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. It has also been shown to have a low toxicity profile and is generally well tolerated by patients.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Cefoxitin in lab experiments is its broad-spectrum activity against a wide range of bacteria. This makes it a useful tool for studying bacterial infections and their treatment. However, one limitation of using Cefoxitin is the development of antibiotic resistance. This can make it difficult to use in certain experiments and can limit its effectiveness in treating bacterial infections.
Future Directions
There are several future directions for research on Cefoxitin. One area of research is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the development of new methods for the synthesis of Cefoxitin and other cephamycin antibiotics. Finally, research is needed to better understand the mechanism of action of Cefoxitin and how it can be used to treat bacterial infections.
Scientific Research Applications
Cefoxitin has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It has been used to study the mechanism of action of antibiotics, the development of antibiotic resistance, and the identification of new antibiotic targets.
properties
IUPAC Name |
3-[(2-acetylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-8(18)9-4-2-3-5-10(9)17-15(19)13-11-6-7-12(22-11)14(13)16(20)21/h2-5,11-14H,6-7H2,1H3,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSGOHOGXBDPAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2C3CCC(C2C(=O)O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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